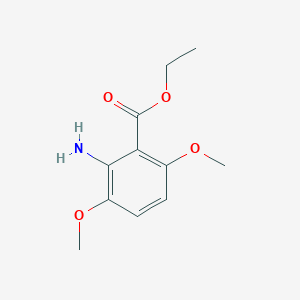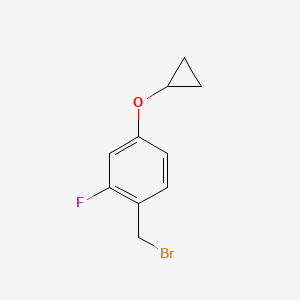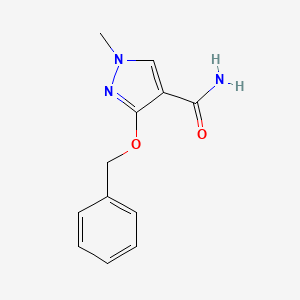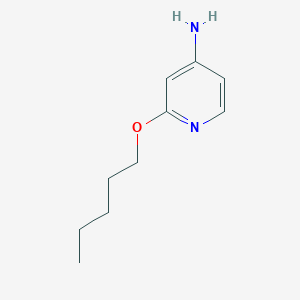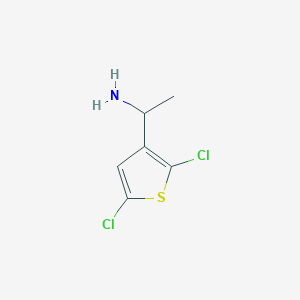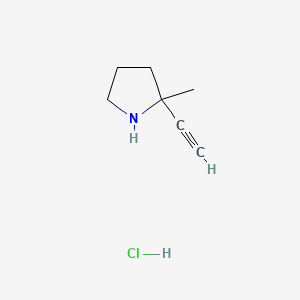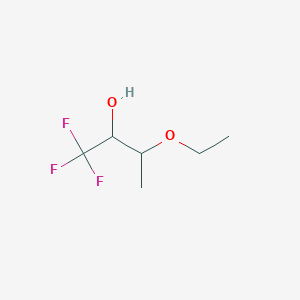
3-Ethoxy-1,1,1-trifluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C6H11F3O2. It is a fluorinated alcohol, which means it contains both fluorine and hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,1,1-trifluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and scalable production . The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, which minimizes product loss and enhances the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the bioavailability and stability of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. The fluorine atoms increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly beneficial in drug development, as it enhances the compound’s absorption and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxy-1,1,1-trifluorobutan-2-ol
- 3-Ethoxy-1,1,1-trifluoro-2-butanol
Uniqueness
Compared to similar compounds, 3-Ethoxy-1,1,1-trifluorobutan-2-ol offers a unique combination of chemical properties, such as its specific arrangement of fluorine and hydroxyl groups.
Eigenschaften
CAS-Nummer |
367-13-5 |
|---|---|
Molekularformel |
C6H11F3O2 |
Molekulargewicht |
172.15 g/mol |
IUPAC-Name |
3-ethoxy-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-3-11-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChI-Schlüssel |
FZLGKBZCMFLOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



